molecular formula C10H7N3O4 B187463 5-nitro-N-(pyridin-3-yl)furan-2-carboxamide CAS No. 43151-33-3

5-nitro-N-(pyridin-3-yl)furan-2-carboxamide

Katalognummer: B187463
CAS-Nummer: 43151-33-3
Molekulargewicht: 233.18 g/mol
InChI-Schlüssel: ADYPJKNMIDVKIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-nitro-N-(pyridin-3-yl)furan-2-carboxamide is a chemical compound with the molecular formula C11H8N4O4 It is characterized by the presence of a furan ring, a nitro group, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(pyridin-3-yl)furan-2-carboxamide typically involves the nitration of 2-furancarboxamide followed by the introduction of the pyridinyl group. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for the nitration process. The subsequent steps may involve the use of reagents like pyridine and catalysts to facilitate the formation of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-nitro-N-(pyridin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the use of strong bases or acids as catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Furancarboxamide, 5-amino-N-3-pyridinyl-, while substitution reactions can introduce various functional groups onto the furan or pyridine rings .

Wissenschaftliche Forschungsanwendungen

5-nitro-N-(pyridin-3-yl)furan-2-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-nitro-N-(pyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Nitro-N-(3-pyridinylmethyl)-2-furancarboxamide: Similar in structure but with a different substitution pattern on the pyridine ring.

    2-Furancarboxamide, N-[(5-chloro-3-pyridinyl)methyl]-: Contains a chloro group instead of a nitro group.

Uniqueness

5-nitro-N-(pyridin-3-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

43151-33-3

Molekularformel

C10H7N3O4

Molekulargewicht

233.18 g/mol

IUPAC-Name

5-nitro-N-pyridin-3-ylfuran-2-carboxamide

InChI

InChI=1S/C10H7N3O4/c14-10(12-7-2-1-5-11-6-7)8-3-4-9(17-8)13(15)16/h1-6H,(H,12,14)

InChI-Schlüssel

ADYPJKNMIDVKIU-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Key on ui other cas no.

43151-33-3

Löslichkeit

35 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.